

detailed experimental protocol for azo dye synthesis using 4-ethoxyaniline

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Compound of Interest

Compound Name: 4-Ethoxyaniline hydrochloride

Cat. No.: B146068

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Application Notes: Synthesis of an Azo Dye Using 4-Ethoxyaniline

Abstract

This document provides a detailed experimental protocol for the synthesis of the azo dye 1-(4-ethoxyphenylazo)-2-naphthol. The synthesis is a classic example of electrophilic aromatic substitution, achieved through a two-step process: the diazotization of a primary aromatic amine, 4-ethoxyaniline, followed by an azo coupling reaction with an activated aromatic compound, 2-naphthol (β -naphthol). This protocol is designed for researchers in organic chemistry, materials science, and drug development, offering a reliable method for producing a vibrant orange-red dye. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups ($-\text{N}=\text{N}-$).^{[1][2]} The synthesis involves two fundamental reactions: diazotization and azo coupling.^{[3][4]} In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).^{[4][5]} The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling

components such as phenols or aromatic amines in the second step, known as the azo coupling reaction.[6]

4-Ethoxyaniline is a valuable amine precursor, and its coupling with 2-naphthol produces a brightly colored, stable azo dye. This protocol provides a step-by-step methodology for this synthesis, suitable for laboratory-scale preparation.

Experimental Protocol

2.1 Materials and Reagents

Quantitative details of the reagents required for the synthesis are provided in Table 1.

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
4-Ethoxyaniline	137.18	1.37 g	10.0
Concentrated HCl (~37%)	36.46	3.5 mL	~42
Sodium Nitrite (NaNO ₂)	69.00	0.72 g	10.5
2-Naphthol (β-Naphthol)	144.17	1.44 g	10.0
Sodium Hydroxide (NaOH)	40.00	0.80 g	20.0
Deionized Water	18.02	~100 mL	-
Ethanol (for recrystallization)	46.07	As needed	-

Table 1: List of reagents and their respective quantities for the synthesis.

2.2 Equipment

- 100 mL and 250 mL Beakers

- 10 mL and 50 mL Graduated cylinders
- Magnetic stirrer and stir bar
- Ice bath
- Glass stirring rod
- Thermometer (-10 to 110 °C)
- Büchner funnel and flask
- Vacuum filtration setup
- Melting point apparatus
- UV-Vis Spectrophotometer

2.3 Synthesis Procedure

Part A: Diazotization of 4-Ethoxyaniline

- In a 100 mL beaker, combine 1.37 g (10.0 mmol) of 4-ethoxyaniline with 25 mL of deionized water.
- Slowly add 3.5 mL of concentrated hydrochloric acid while stirring. The amine salt may precipitate.
- Cool the mixture to 0–5 °C in an ice bath using a magnetic stirrer. It is crucial to maintain this temperature range as diazonium salts are unstable at higher temperatures.[5][6]
- In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
- Add the sodium nitrite solution dropwise to the cold **4-ethoxyaniline hydrochloride** suspension over 10 minutes. Keep the beaker in the ice bath and ensure the temperature does not exceed 5 °C.[2]

- Stir the resulting solution for an additional 10 minutes in the ice bath. This clear, cold solution contains the 4-ethoxybenzenediazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling Reaction

- In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 38 mL of water).
- Cool this alkaline solution of 2-naphthol to approximately 5 °C in an ice bath with gentle stirring.
- Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, vigorous stirring.^[7]
- A vibrant orange-red precipitate of the azo dye will form immediately.^[8]
- Continue stirring the reaction mixture in the ice bath for 20–30 minutes to ensure the completion of the coupling reaction.^[1]

Part C: Isolation and Purification

- Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
- Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.
- Press the solid dry on the funnel and then allow it to air-dry completely.
- For further purification, the crude product can be recrystallized from ethanol.^[1] Dissolve the dye in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
- Weigh the final product, calculate the percentage yield, and determine its melting point.

2.4 Safety Precautions

- Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood, as they are corrosive.
- 4-Ethoxyaniline and 2-naphthol are toxic and irritants. Avoid skin contact and inhalation.
- Sodium nitrite is an oxidizer and is toxic if ingested.
- Azo compounds should be handled with care as some are potential carcinogens.^[9]
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data and Expected Results

The synthesized product is 1-(4-ethoxyphenylazo)-2-naphthol. Expected characterization data are summarized in Table 2.

Property	Expected Value
Chemical Formula	C ₁₈ H ₁₆ N ₂ O ₂
Molar Mass	292.34 g/mol
Appearance	Orange-red crystalline solid
Melting Point	~130-134 °C
λ _{max} (in Ethanol)	~480-490 nm ^[1]
Theoretical Yield	2.92 g (based on 10.0 mmol)
FTIR Peaks (cm ⁻¹)	~3400 (O-H stretch), ~1590 (N=N stretch), ~1240 (C-O-C stretch)

Table 2: Physicochemical properties of the target compound, 1-(4-ethoxyphenylazo)-2-naphthol.

Experimental Workflow Diagram

The overall experimental process is illustrated in the following workflow diagram.



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